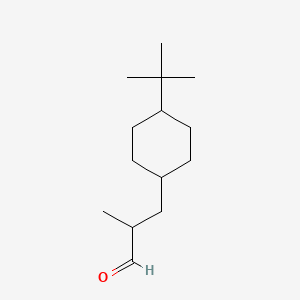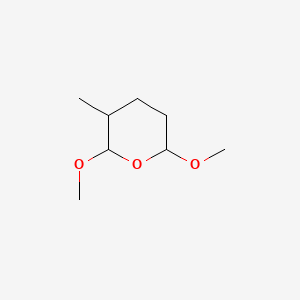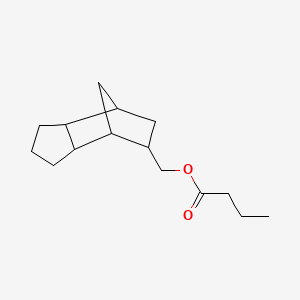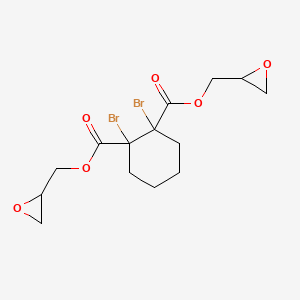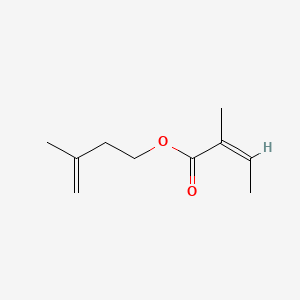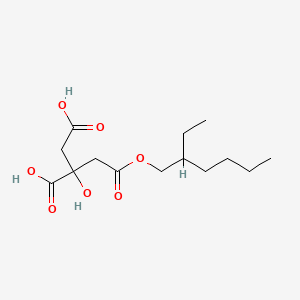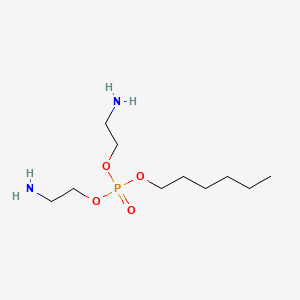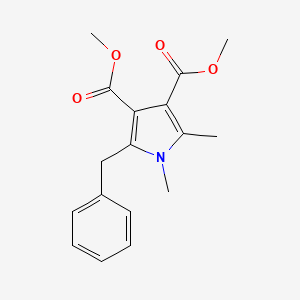
1H-Pyrrole-3,4-dicarboxylic acid, 1,2-dimethyl-5-(phenylmethyl)-, dimethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole-3,4-dicarboxylic acid, 1,2-dimethyl-5-(phenylmethyl)-, dimethyl ester is a complex organic compound belonging to the pyrrole family. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This particular compound is characterized by the presence of two carboxylic acid groups, two methyl groups, and a phenylmethyl group, all attached to the pyrrole ring. The dimethyl ester form indicates that the carboxylic acid groups are esterified with methanol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3,4-dicarboxylic acid, 1,2-dimethyl-5-(phenylmethyl)-, dimethyl ester typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The starting materials often include substituted anilines or nitro compounds, which undergo cyclization to form the pyrrole ring. Esterification of the carboxylic acid groups is achieved using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Continuous flow reactors and automated synthesis systems can be employed to streamline the process. The use of high-purity reagents and stringent reaction conditions ensures the production of high-quality this compound.
化学反応の分析
Types of Reactions
1H-Pyrrole-3,4-dicarboxylic acid, 1,2-dimethyl-5-(phenylmethyl)-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ester groups back to carboxylic acids or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3,4-dicarboxylic acid derivatives, while reduction can produce pyrrole-3,4-dimethanol derivatives.
科学的研究の応用
1H-Pyrrole-3,4-dicarboxylic acid, 1,2-dimethyl-5-(phenylmethyl)-, dimethyl ester has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It finds applications in the production of specialty chemicals, dyes, and polymers.
作用機序
The mechanism of action of 1H-Pyrrole-3,4-dicarboxylic acid, 1,2-dimethyl-5-(phenylmethyl)-, dimethyl ester involves interactions with various molecular targets and pathways. In biological systems, it may interact with enzymes, receptors, and nucleic acids, leading to modulation of biochemical processes. The exact mechanism depends on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1H-Pyrrole-2,3-dicarboxylic acid, dimethyl ester
- 1H-Pyrrole-3,4-dicarboxylic acid, 1-methyl-5-(phenylmethyl)-, dimethyl ester
- 1H-Pyrrole-3,4-dicarboxylic acid, 1,2-dimethyl-, dimethyl ester
Uniqueness
1H-Pyrrole-3,4-dicarboxylic acid, 1,2-dimethyl-5-(phenylmethyl)-, dimethyl ester is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties
特性
CAS番号 |
121409-69-6 |
|---|---|
分子式 |
C17H19NO4 |
分子量 |
301.34 g/mol |
IUPAC名 |
dimethyl 2-benzyl-1,5-dimethylpyrrole-3,4-dicarboxylate |
InChI |
InChI=1S/C17H19NO4/c1-11-14(16(19)21-3)15(17(20)22-4)13(18(11)2)10-12-8-6-5-7-9-12/h5-9H,10H2,1-4H3 |
InChIキー |
RSUFSSOCFQTKNN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(N1C)CC2=CC=CC=C2)C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Methoxy-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B12669556.png)
